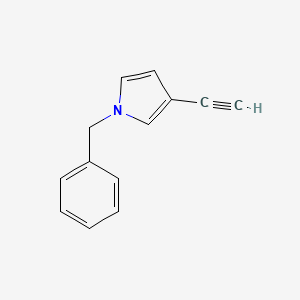

1-Benzyl-3-ethynyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-benzyl-3-ethynylpyrrole |

InChI |

InChI=1S/C13H11N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h1,3-10H,11H2 |

InChI Key |

JFPOMOVVTMEZPS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 3 Ethynyl 1h Pyrrole and Its Derivatives

Direct and Indirect Approaches for Ethynylation of Pyrrole (B145914) Systems

The installation of an ethynyl (B1212043) group at the C-3 position of the 1-benzyl-1H-pyrrole scaffold can be achieved through several strategic pathways. These methods can be broadly categorized as either indirect approaches, which typically involve the cross-coupling of a pre-functionalized pyrrole, or direct approaches that functionalize a C-H bond on the pyrrole ring.

Cross-Coupling Strategies for Ethynyl Group Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of 1-benzyl-3-ethynyl-1H-pyrrole, these strategies generally require a precursor, such as 1-benzyl-3-halo-1H-pyrrole, which is then coupled with an alkyne source.

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds. wikipedia.orglibretexts.org It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base, typically an amine which can also serve as the solvent. wikipedia.orglibretexts.org

To synthesize this compound via this method, a 1-benzyl-3-halo-1H-pyrrole (where the halogen is typically iodine or bromine) is required as the starting material. The synthesis of this precursor can be achieved by direct halogenation of 1-benzyl-1H-pyrrole. While electrophilic substitution on pyrrole typically favors the C-2 position, the use of bulky protecting groups on the nitrogen can direct substitution to the C-3 position. johnshopkins.edu Once the 1-benzyl-3-halo-1H-pyrrole is obtained, it can be reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, which is often used as a convenient, liquid substitute for acetylene (B1199291) gas. wikipedia.org The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and can be easily removed in a subsequent step using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or an in-situ deprotection protocol to yield the target compound. wikipedia.org

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the 1-benzyl-3-halo-1H-pyrrole. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which forms the C-C bond of the desired this compound and regenerates the palladium(0) catalyst. wikipedia.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example Reagent/Catalyst | Role |

|---|---|---|

| Aryl/Vinyl Halide | 1-Benzyl-3-iodo-1H-pyrrole | Electrophile |

| Terminal Alkyne | Trimethylsilylacetylene | Nucleophile Precursor |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Activates the Alkyne |

| Base/Solvent | Triethylamine, Diethylamine | Neutralizes HX byproduct, Solvent |

This table presents a generalized set of reactants and catalysts for the Sonogashira coupling reaction.

Beyond the classic Sonogashira coupling, other palladium-catalyzed methods have emerged, most notably direct C-H alkynylation. These approaches offer increased atom economy by avoiding the need for pre-halogenation of the pyrrole ring. A mild and general method for the direct C-2 alkynylation of azoles, including pyrroles, has been developed using a catalytic system of Pd(OAc)₂ with a phosphine (B1218219) ligand like P(tBu)₂Me·HBF₄. nih.gov While this reported methodology demonstrates high regioselectivity for the C-2 position on the pyrrole ring, modifications to the directing group or ligand environment could potentially shift the selectivity to the C-3 position. nih.gov

These direct C-H functionalization reactions typically proceed via a different mechanism than cross-coupling. The palladium catalyst coordinates to the heterocycle and facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation pathway, to form a palladated intermediate. This intermediate then reacts with an alkynylating agent to afford the final product. The development of such methods for the selective C-3 alkynylation of 1-benzyl-1H-pyrrole remains a significant area of research.

Copper plays a crucial role as a co-catalyst in the Sonogashira reaction by forming the copper acetylide intermediate. wikipedia.orglibretexts.org However, copper can also act as the primary catalyst in certain alkynylation reactions. Copper-catalyzed methods can be advantageous due to the lower cost and toxicity of copper compared to palladium.

One approach involves the copper-catalyzed coupling of enynes and nitriles to construct the pyrrole ring itself, a method that offers good functional group tolerance. acs.org In principle, by choosing appropriate enyne and nitrile precursors, an alkynyl-substituted pyrrole could be assembled. More directly related to the ethynylation of a preformed ring, copper-catalyzed Michael addition of terminal alkynes to in situ-generated azoalkenes has been shown to produce alkynyl-substituted pyrazoles. acs.orgnih.gov Similar strategies involving related pyrrole precursors could provide a pathway to this compound. These methods highlight the versatility of copper catalysis in forming C-C bonds and constructing heterocyclic systems. uni-mainz.de

Dehydrogenative and Decarbonylative Routes to Ethynylpyrroles

More advanced strategies aim to install the ethynyl group through processes that release simple byproducts like hydrogen gas or carbon monoxide.

Dehydrogenative coupling involves the formation of a C-C bond with the concomitant loss of a hydrogen molecule (H₂), representing a highly atom-economical and sustainable approach. Ruthenium and iridium complexes have been successfully employed in the dehydrogenative synthesis of the pyrrole ring itself from amino alcohols and other alcohols. rsc.orgnih.govrsc.org Recently, amide-directed, iridium-catalyzed dehydrogenative C-H alkynylation has been reported, demonstrating the feasibility of this strategy for functionalizing C-H bonds with alkynes. acs.org Applying this concept to 1-benzyl-1H-pyrrole would involve a catalyst capable of activating a C-H bond on the pyrrole ring and coupling it with an alkyne source under oxidative conditions.

Decarbonylative or decarboxylative alkynylation provides a route to alkynes from more readily available carboxylic acid derivatives or aldehydes.

Decarbonylative alkynylation typically involves the conversion of an acyl halide, such as a pyrrole-3-acyl fluoride, to an alkyne. Nickel-catalyzed decarbonylative alkynylation of acyl fluorides with terminal alkynes has been demonstrated as a viable method for synthesizing aryl alkynes. thieme.de This pathway involves the oxidative addition of the acyl fluoride to a low-valent nickel catalyst, followed by decarbonylation (loss of CO) to form an aryl-nickel intermediate, which then undergoes reductive elimination with an alkynyl partner.

Decarboxylative alkynylation uses a carboxylic acid as the starting material. This transformation can be achieved using nickel or iron catalysts, where a carboxylic acid is first converted to a redox-active ester. nih.gov This ester then undergoes a cross-coupling reaction with an alkynylating agent, releasing carbon dioxide (CO₂) in the process. nih.gov This method could be applied to 1-benzyl-1H-pyrrole-3-carboxylic acid to generate the desired product.

Table 2: Decarbonylative/Decarboxylative Strategies for Alkyne Synthesis

| Strategy | Starting Material Precursor | Catalyst System (Example) | Key Byproduct |

|---|---|---|---|

| Decarbonylative | 1-Benzyl-1H-pyrrole-3-acyl fluoride | Nickel / Phosphine Ligand thieme.de | Carbon Monoxide (CO) |

| Decarboxylative | 1-Benzyl-1H-pyrrole-3-carboxylic acid | Nickel or Iron / Redox Activator nih.gov | Carbon Dioxide (CO₂) |

This table outlines potential strategies for synthesizing this compound from carboxylic acid derivatives.

Gold-Catalyzed Direct Alkynylation Using Hypervalent Iodine Reagents

A particularly elegant and modern approach to the synthesis of ethynyl-substituted heterocycles is the gold-catalyzed direct C-H alkynylation using hypervalent iodine(III) reagents. rsc.org This methodology has been successfully applied to the alkynylation of electron-rich heterocycles, including indoles and pyrroles. nih.gov

The reaction typically employs a simple gold(I) catalyst, such as AuCl, and an electrophilic alkynylating agent, most commonly an ethynylbenziodoxolone (EBX) reagent like [(triisopropylsilyl)ethynyl]benziodoxolone (TIPS-EBX). nih.govuni-heidelberg.de The reaction proceeds via the activation of the alkyne by the gold catalyst. The resulting gold acetylide species is believed to react with the hypervalent iodine reagent to form a highly electrophilic gold(III)-alkynyl intermediate. This powerful electrophile can then react directly with the electron-rich pyrrole ring through an electrophilic aromatic substitution-type mechanism, functionalizing a C-H bond to install the alkynyl group with high regioselectivity. uni-heidelberg.deresearchgate.net This method is notable for its mild reaction conditions and high functional group tolerance. researchgate.netuni-heidelberg.de

N-Alkylation and Benzylation Strategies for Pyrrole Ring Functionalization

The introduction of a benzyl (B1604629) group at the nitrogen atom of the pyrrole ring is a key step in the synthesis of the target molecule. N-alkylation, including benzylation, is a common strategy for functionalizing the pyrrole ring. nih.gov This can be achieved through various methods, often involving the reaction of a pyrrole with a benzyl halide.

For instance, the N-benzylation of pyrrole derivatives can be accomplished using benzyl bromide in the presence of a base. cdnsciencepub.com Specifically, the synthesis of 1-benzylpyrrole (B1265733) has been reported, which can then undergo further functionalization. Studies have shown that nitration of 1-benzylpyrrole results in a mixture of 2- and 3-nitro isomers, indicating that the benzyl group influences the regioselectivity of electrophilic substitution. cdnsciencepub.com This suggests that direct ethynylation of a pre-formed 1-benzylpyrrole would likely yield a mixture of isomers, necessitating separation.

An alternative to direct benzylation of a pre-existing pyrrole is to incorporate the benzyl group during the ring's formation. The Clauson-Kaas reaction, a well-established method for synthesizing N-substituted pyrroles, involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions. beilstein-journals.org Utilizing benzylamine (B48309) in this reaction would directly yield N-benzylpyrrole. This reaction has been improved with various catalysts, including greener options like deep eutectic solvents and recyclable magnetic nanoparticle-supported acids. beilstein-journals.org

The choice of the N-substituent, such as the benzyl group, can be critical. While N-H pyrroles can be challenging to work with due to the acidity of the N-H proton, N-substituted pyrroles often offer better solubility and handling properties. nih.gov However, the benzyl group has proven difficult to remove via hydrogenolysis in certain pyrrole systems, which is a consideration if further manipulation of the nitrogen is desired. cdnsciencepub.com

A general representation of N-benzylation is shown below:

Reaction of pyrrole with benzyl bromide in the presence of a base to yield 1-benzylpyrrole.

| Reactant 1 | Reactant 2 | Reagent | Product |

| Pyrrole | Benzyl bromide | Base (e.g., NaH) | 1-Benzylpyrrole |

| Benzylamine | 2,5-Dimethoxytetrahydrofuran | Acid catalyst | 1-Benzylpyrrole |

Multicomponent and Cascade Reactions for Pyrrole Core Construction

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are highly efficient strategies for synthesizing complex molecules like substituted pyrroles from simple starting materials in a single pot. rsc.orgbohrium.comacs.org These approaches are atom-economical and can reduce the number of synthetic steps, purification processes, and waste generation. rsc.org

The construction of the pyrrole ring, or nucleus, is the cornerstone of any synthesis of pyrrole derivatives. Annulation and cyclization reactions are fundamental to this process, involving the formation of the five-membered ring from acyclic precursors. sioc-journal.cnbeilstein-journals.org A variety of methods exist, ranging from classical condensations to modern metal-catalyzed processes. orientjchem.orgbeilstein-journals.org

Annulation and Cyclization Reactions to Form the Pyrrole Nucleus

Nucleophilic and Electrophilic Cyclization Pathways

Intramolecular cyclization of appropriately substituted acyclic precursors is a powerful method for forming the pyrrole ring. These cyclizations can be categorized as either nucleophilic or electrophilic, depending on the nature of the ring-closing step. beilstein-journals.orgnih.gov

In a nucleophilic cyclization, a nitrogen nucleophile attacks an electrophilic carbon to form the C-N bond that closes the ring. For example, the reaction of N-alkyne-substituted pyrrole esters with hydrazine (B178648) can lead to cyclization. beilstein-journals.orgnih.gov The regioselectivity of this cyclization (i.e., 6-exo-dig versus 6-endo-dig) can be influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.orgnih.gov

Electrophilic cyclization, on the other hand, typically involves the activation of a triple bond by an electrophile, such as iodine, followed by intramolecular attack by a nucleophile. beilstein-journals.orgnih.gov For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates treated with iodine undergo 6-endo-dig cyclization to form pyrrolooxazinone derivatives. beilstein-journals.orgnih.gov The reaction is initiated by the π-activation of the alkyne by iodine. beilstein-journals.org

A general scheme for these pathways is depicted below:

Generalized representation of nucleophilic and electrophilic cyclization to form fused pyrrole systems.

| Cyclization Type | Key Feature | Example Reagent |

| Nucleophilic | Nucleophilic attack on an alkyne | Hydrazine |

| Electrophilic | Electrophilic activation of an alkyne | Iodine |

Tandem Remote Propargylic Amination/Ring Closure/Aromatization

A notable cascade reaction for pyrrole synthesis involves a tandem sequence of remote propargylic amination, ring closure, and aromatization. organic-chemistry.org This methodology allows for the construction of pyrrole derivatives from vinyl ethynylethylene carbonates and amines under mild conditions. organic-chemistry.org While this specific reaction has been reported for general pyrrole derivatives, its application to the synthesis of α-tertiary ethynylamines and related azacycles highlights the potential of propargylic amination in building complex nitrogen-containing heterocycles. nih.govresearchgate.net The development of enantioselective copper-catalyzed propargylic amination further broadens the utility of this approach for creating chiral molecules. nih.gov

Silver-Catalyzed Cycloaromatization Reactions

Silver catalysts have been effectively used in the synthesis of pyrroles. One such method is a silver-catalyzed 1,3-dipolar cycloaddition followed by an oxidative dehydrogenative aromatization. nih.gov This one-pot tandem reaction constructs multisubstituted pyrroles from simple alkenes. nih.gov Another silver-catalyzed approach involves the cycloaddition of terminal alkynes with isocyanides, which is considered a "click reaction" for pyrrole synthesis. nih.gov Silver carbonate is a key reagent in this transformation. nih.gov These methods provide practical routes to pyrroles, although their direct application to synthesize this compound would depend on the specific substrates and their compatibility with the reaction conditions.

| Catalyst System | Reaction Type | Starting Materials |

| Silver catalyst | 1,3-Dipolar cycloaddition/Aromatization | Alkenes, Azomethine ylides |

| Silver carbonate | Cycloaddition | Terminal alkynes, Isocyanides |

Palladium-Catalyzed Tandem Cyclization via Isocyanide Insertion

Palladium catalysis is a versatile tool for constructing pyrrole rings, particularly through tandem reactions involving isocyanide insertion. bohrium.comresearchgate.net One such strategy is the palladium-catalyzed tandem cyclization of 2-(2-ethynylphenyl)acetonitriles with isocyanides, which yields indeno[2,1-b]pyrroles. bohrium.comresearchgate.net This process involves the formation of new C-C and C-N bonds through the orderly insertion of isocyanides. bohrium.com

Another palladium-catalyzed method is the [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com This reaction proceeds via an enamine intermediate and an amino-palladation/reductive elimination cascade, using oxygen as the terminal oxidant. mdpi.com Furthermore, palladium catalysts, in the absence of additional ligands, can facilitate a three-component reaction of alkenyl bromides, amines, and isocyanides to produce polysubstituted pyrroles through the insertion of three isocyanide molecules. rsc.org Palladium has also been used to catalyze the synthesis of 5-iminopyrrolones from terminal alkynes, isocyanides, and water via a double insertion of isocyanide. acs.orgresearchgate.net These isocyanide-based multicomponent reactions are powerful tools for generating molecular diversity in pyrrole synthesis. rsc.org

| Palladium-Catalyzed Reaction | Key Transformation | Reactants |

| Tandem Cyclization | Isocyanide insertion | 2-(2-Ethynylphenyl)acetonitriles, Isocyanides |

| [4+1] Annulation | Aza-Wacker type cyclization | α-Alkenyl-dicarbonyls, Primary amines |

| Three-Component Reaction | Triple isocyanide insertion | Alkenyl bromides, Amines, Isocyanides |

| Double Insertion | Isocyanide double insertion | Terminal alkynes, Isocyanides, Water |

Multi-Component Reactions (MCRs) for Highly Substituted Pyrroles

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrroles from simple starting materials in a single step. rsc.org This approach is particularly attractive due to its high atom economy, convergence, and operational simplicity, which facilitates the rapid generation of diverse molecular libraries. rsc.orgorientjchem.org

Several MCR methodologies have been developed for assembling the pyrrole core. A notable example is an oxidant-free, three-component reaction involving a thioamide, an aldehyde, and ammonium (B1175870) acetate, which proceeds under mild conditions with excellent functional group tolerance to produce fully substituted fused pyrroles. acs.orgacs.org This method avoids the use of potentially hazardous oxidizing agents often required in similar transformations. acs.orgacs.org Another approach utilizes a four-component reaction with montmorillonite (B579905) clay K10 as a catalyst, demonstrating the use of solid acids in promoting pyrrole formation. researchgate.net

Metal-free MCRs have also been established. For instance, an iodine-catalyzed reaction under solvent-free conditions provides a clean and practical route to multisubstituted pyrroles, which is scalable to the gram level. researchgate.net Furthermore, catalyst-free MCRs in aqueous media have been reported, highlighting a green chemistry approach. One such method involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water at elevated temperatures. orientjchem.org

The following table summarizes representative MCRs for the synthesis of substituted pyrroles.

| Components | Catalyst/Conditions | Product Type | Reference(s) |

| Thioamide, Aldehyde, Ammonium Acetate | Mild conditions, oxidant-free | Fully substituted fused pyrroles | acs.org, acs.org |

| Amine, Aldehyde, Diketone, Nitroalkane | Ionic liquid | Polysubstituted pyrroles | orientjchem.org |

| β-Dicarbonyl Compound, Amine, α-Haloester | InCl₃, Microwave irradiation | Highly substituted pyrroles | orientjchem.org |

| Primary Amine, Alkyl Propiolate, Diethyl Oxalate | Water, 70°C, catalyst-free | Polysubstituted pyrroles | orientjchem.org |

| Benzaldehyde, Nitromethane, Ethyl Acetoacetate, Aniline | Montmorillonite K10 clay | Substituted pyrroles | researchgate.net |

Catalytic Systems in the Synthesis of this compound Analogues

The development of advanced catalytic systems has revolutionized the synthesis of pyrrole derivatives, enabling the construction of analogues of this compound with high efficiency and selectivity. These methods often proceed under mild conditions, tolerate a wide range of functional groups, and provide excellent control over regioselectivity, which is crucial for preparing specifically substituted pyrroles. sioc-journal.cnchemrxiv.org

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper, Silver, Gold)

Transition metals are extensively used to catalyze the formation of the pyrrole ring through various mechanistic pathways, including cross-coupling, cycloaddition, and cascade reactions. sioc-journal.cnorganic-chemistry.orgresearchgate.net

Palladium: Palladium catalysis is particularly powerful for C-C bond formation. The Sonogashira cross-coupling reaction, for example, is a key method for introducing an ethynyl group at the 3-position of a pyrrole ring, which is directly relevant to the synthesis of this compound. acs.orgthieme-connect.de This reaction typically involves the coupling of a terminal alkyne with a 3-halopyrrole derivative in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.org

Copper: Copper catalysts are versatile and have been employed in numerous pyrrole syntheses. beilstein-journals.org Copper-catalyzed MCRs, such as the three-component coupling of a 1,3-dicarbonyl compound, an aryl amine, and β-nitrostyrene, provide efficient access to polysubstituted pyrroles. bohrium.comresearchgate.net Copper(I) can also mediate a [3+1+1] cycloaddition of nitrones and isocyanides to form polysubstituted pyrroles under mild conditions. acs.org Furthermore, copper-hydride (CuH) catalysis enables the coupling of enynes and nitriles to generate N-H pyrroles with high regioselectivity. chemrxiv.org A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can trigger the formation of a ketenimine intermediate, which then reacts with pyrrole to form complex derivatives. tandfonline.comresearchgate.net

Silver: Silver catalysts, often used for their unique reactivity and stability, have been applied to various pyrrole synthetic strategies. bohrium.com Silver(I) salts can catalyze the cycloaddition of vinylogous diazoesters and nitriles to afford di- and trisubstituted pyrroles at room temperature. nih.gov Silver catalysis is also effective in tandem processes, such as a palladium-catalyzed Sonogashira coupling followed by a silver-mediated annulation to construct functionalized pyrroles. scispace.com

Gold: Gold catalysis has emerged as a powerful tool for synthesizing pyrroles under exceptionally mild conditions. organic-chemistry.org Gold catalysts, often in combination with a silver co-catalyst, can activate alkynes toward nucleophilic attack, initiating cascade reactions that lead to highly substituted pyrroles. organic-chemistry.org For instance, a gold(I)-catalyzed cascade involving an acetal (B89532) moiety and a terminal alkyne provides a modular approach to pyrrole synthesis. organic-chemistry.org Gold catalysts are also effective in cycloisomerization reactions and can mediate the ring expansion of alkynyl aziridines to yield substituted pyrroles, where the reaction pathway can be influenced by the catalyst's counterion. acs.orgacs.orgnih.gov

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

| Palladium | Sonogashira Coupling | 3-Halopyrrole, Terminal Alkyne | 3-Alkynylpyrroles | acs.org, thieme-connect.de |

| Copper | [3+1+1] Cycloaddition | Nitrones, Isocyanides | Polysubstituted pyrroles | acs.org |

| Copper | Three-Component Coupling | 1,3-Dicarbonyl, Aryl Amine, β-Nitrostyrene | Polysubstituted pyrroles | bohrium.com, researchgate.net |

| Copper | CuH-Catalyzed Coupling | Enynes, Nitriles | N-H Pyrroles | chemrxiv.org |

| Silver | [3+2] Cycloaddition | Vinylogous Diazoester, Nitrile | Di- and Trisubstituted Pyrroles | nih.gov |

| Gold | Cascade (Autotandem Catalysis) | Acetal-containing substrate, Terminal Alkyne | Substituted pyrroles | organic-chemistry.org |

| Gold | Cycloisomerization/Functionalization | Pyrrole precursors with alkyne moieties | Dihydroindolizin-6(5H)-ones | acs.org, acs.org |

Organocatalysis and Metal-Free Synthetic Pathways

In line with the principles of green chemistry, organocatalysis and metal-free synthetic routes have gained significant traction for the synthesis of pyrroles. nih.govrsc.org These methods avoid the use of often toxic and expensive transition metals while providing new avenues for reactivity and selectivity. nih.govnih.gov

Organocatalysis has emerged as a major tool for constructing diverse molecular structures. researchgate.net For the synthesis of pyrroles, organocatalytic domino reactions, such as the Michael addition/aldol condensation of α,β-unsaturated aldehydes and α-carbonyl oximes catalyzed by a primary amine, can afford N-hydroxy pyrroles. rsc.org An organophosphine-catalyzed formal [3 + 2] cycloaddition between activated alkynes and isocyanides has also been developed. rsc.org

Metal-free pathways offer simple and environmentally benign alternatives. An iodine-catalyzed multicomponent reaction provides a clean method for preparing multisubstituted pyrroles without any metal or solvent. researchgate.net Aza-Wittig reactions using phosphines represent another metal-free, one-pot strategy for constructing the pyrrole ring from chromones and phenacyl azides. nih.gov More recently, visible light-driven, metal-free C-H functionalization using an organic photocatalyst like benzophenone (B1666685) has been reported to produce highly substituted pyrroles in high yields under solvent-free conditions. rsc.org

| Catalyst/Method | Reaction Type | Substrates | Product Type | Reference(s) |

| Iodine | Multicomponent Reaction | Amine, 1,3-Dicarbonyl, β-Nitrostyrene | Multisubstituted pyrroles | researchgate.net |

| Triphenylphosphine (PPh₃) | Aza-Wittig Reaction | Chromones, Phenacyl Azides | Substituted pyrroles | nih.gov |

| Primary Amine | Domino Michael/Aldol Reaction | α,β-Unsaturated Aldehydes, α-Carbonyl Oximes | N-Hydroxy Pyrroles | rsc.org |

| Benzophenone | Visible Light-Driven C-H Functionalization | Enamines, Alkynes | Highly substituted pyrroles | rsc.org |

| None (Surfactant in Water) | Intermolecular Cycloaddition | Substituted Ethanones, Acetylene Dicarboxylate | Polysubstituted pyrroles | rsc.org |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 Ethynyl 1h Pyrrole

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, rendering it susceptible to a variety of addition and transformation reactions. This functionality is the primary site for molecular elaboration through cycloadditions, additions, and redox reactions.

Cycloaddition Reactions

The terminal alkyne of 1-Benzyl-3-ethynyl-1H-pyrrole is an excellent participant in cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized "click" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The ethynyl group of this compound can readily react with various organic azides in the presence of a copper(I) catalyst to exclusively form the corresponding 1-(1-benzyl-1H-pyrrol-3-yl)-1H-1,2,3-triazole derivatives.

The reaction proceeds under mild conditions, is tolerant of a wide array of functional groups, and consistently provides high yields of the triazole product. The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate), is crucial for the reaction's success. Ligands like tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can be employed to stabilize the Cu(I) oxidation state and accelerate the reaction.

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| CuI, Et₃N | Cyrene™ | 30 °C | 12 h | Good to Excellent |

| CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 1-4 h | High |

| [Cu(PPh₃)₂]NO₃ | Toluene | Room Temp. | 40 min | ~96% |

This table presents typical conditions for CuAAC with substrates similar to this compound, such as phenylacetylene and benzyl (B1604629) azide.

Beyond the copper-catalyzed variant, the ethynyl group can also participate in thermal and other metal-catalyzed [3+2] cycloaddition reactions with azides. The thermal Huisgen 1,3-dipolar cycloaddition, while requiring higher temperatures, can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.

Alternatively, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can effectively catalyze the cycloaddition between terminal alkynes and azides, often leading to the formation of 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. These reactions demonstrate the versatility of the ethynyl group in forming complex heterocyclic structures under various catalytic systems.

Hydration, Halogenation, and Other Addition Reactions to the Triple Bond

The triple bond of the ethynyl group is susceptible to electrophilic addition.

Hydration : In the presence of a strong acid and a mercury(II) salt catalyst, the ethynyl group can undergo hydration. Following Markovnikov's rule, this reaction would yield an enol intermediate that tautomerizes to the corresponding methyl ketone, resulting in the formation of 1-(1-benzyl-1H-pyrrol-3-yl)ethan-1-one.

Halogenation : The ethynyl group can react with halogens (e.g., Br₂, Cl₂). The addition can proceed in a stepwise manner to first yield a dihaloalkene and subsequently a tetrahaloalkane upon further reaction.

Iodocyclization : In the presence of iodine, N-alkyne-substituted pyrroles can undergo electrophilic cyclization. beilstein-journals.org For this compound, while intramolecular cyclization with the N-benzyl group is unlikely, the reaction highlights the susceptibility of the alkyne to electrophilic iodine, which would lead to an iodinated addition product across the triple bond.

Oxidative and Reductive Transformations of the Ethynyl Group

Oxidative Coupling : The terminal C-H bond of the ethynyl group is reactive in oxidative coupling reactions. The most common of these is the Glaser coupling, which involves the homocoupling of two terminal alkyne molecules in the presence of a copper(I) salt (e.g., CuCl or CuBr), a base (like ammonia or TMEDA), and an oxidant (typically oxygen/air). organic-chemistry.orgwikipedia.org This reaction would yield a symmetrical 1,4-di(1-benzyl-1H-pyrrol-3-yl)buta-1,3-diyne. This method is a foundational technique for synthesizing conjugated diynes. organic-chemistry.orgwikipedia.orgsemanticscholar.org

Reduction : The ethynyl group can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will reduce the alkyne to a cis-alkene, yielding 1-benzyl-3-vinyl-1H-pyrrole. More forceful reduction, such as hydrogenation over palladium on carbon (Pd/C), will fully saturate the triple bond to form an ethyl group, resulting in 1-benzyl-3-ethyl-1H-pyrrole. uop.edu.pk

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. The nitrogen atom's lone pair is delocalized into the ring, activating the carbon positions.

Electrophilic attack generally occurs at the α-positions (C2 and C5) due to the greater stability of the resulting cationic intermediate (arenium ion). uop.edu.pk In this compound, the C2 and C5 positions are the most likely sites for electrophilic substitution. The C4 position is less activated, and the C3 position is already substituted.

Common electrophilic substitution reactions applicable to the pyrrole nucleus include:

Halogenation : Pyrroles react readily with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield halogenated pyrroles, typically at the most activated available position. acs.org

Nitration : Nitration can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride at low temperatures, to introduce a nitro group at the C2 or C5 position. uop.edu.pk

Vilsmeier-Haack Formylation : This reaction, using phosphorus oxychloride and dimethylformamide, is a classic method to introduce a formyl (aldehyde) group onto the pyrrole ring, predominantly at an α-position. pharmaguideline.com

Cycloaddition Reactions : While the ethynyl group is the primary site for cycloadditions, the pyrrole ring itself, particularly in N-substituted derivatives, can act as a diene in Diels-Alder [4+2] cycloadditions, especially when an electron-withdrawing group is present on the nitrogen. wikipedia.org It can also participate in [3+2] cycloadditions to form more complex fused-ring systems. acs.orgresearchgate.netnih.gov

The benzyl group on the nitrogen atom sterically hinders the C2 and C5 positions to some extent but does not fundamentally change the inherent reactivity pattern of the pyrrole ring towards electrophiles.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction of pyrroles. The regioselectivity of this reaction on this compound is a nuanced interplay of steric and electronic effects exerted by the substituents on the pyrrole core.

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 and C5 positions. This preference is attributed to the greater resonance stabilization of the resulting cationic intermediate (arenium ion), which can be described by three resonance structures, compared to the two resonance structures possible for attack at the C3 and C4 positions study.comonlineorganicchemistrytutor.comquimicaorganica.orgstackexchange.compearson.com.

The N-benzyl group introduces significant steric bulk, which can hinder electrophilic attack at the adjacent C2 and C5 positions. Electronically, the benzyl group is generally considered to be weakly electron-donating through induction, which would further activate the pyrrole ring towards electrophilic substitution.

Conversely, the ethynyl group at the C3 position is a potent electron-withdrawing group. Such groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density wikipedia.org. This deactivating effect is most pronounced at the positions ortho and para to the substituent. In the case of this compound, the C2 and C4 positions are most deactivated by the ethynyl group.

Considering these competing effects, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position. This position is least sterically hindered by the N-benzyl group and is less electronically deactivated by the C3-ethynyl group compared to the C2 and C4 positions.

Common electrophilic substitution reactions and their expected outcomes on this compound are summarized in the table below.

| Reaction | Reagents | Expected Major Product | Rationale |

| Nitration | HNO₃/CH₃COOH | 1-Benzyl-3-ethynyl-5-nitro-1H-pyrrole | The C5 position is the most nucleophilic due to the deactivating effect of the ethynyl group at C3 and potential steric hindrance at C2 from the N-benzyl group. |

| Halogenation | Br₂, Cl₂, I₂ | 1-Benzyl-5-halo-3-ethynyl-1H-pyrrole | Halogenation is expected to follow the same regioselectivity as nitration, favoring the C5 position. |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-5-carbaldehyde | The Vilsmeier-Haack reaction is a mild formylation method for electron-rich heterocycles and is anticipated to occur at the most activated and accessible C5 position organic-chemistry.orgijpcbs.comwikipedia.orgnih.govyoutube.com. |

Nucleophilic Attack and Functionalization at Ring Positions

The electron-withdrawing nature of the 3-ethynyl group renders the pyrrole ring in this compound susceptible to nucleophilic attack. This is in contrast to the typical reactivity of pyrrole, which is generally resistant to nucleophilic aromatic substitution.

The ethynyl substituent significantly lowers the electron density of the pyrrole ring, particularly at the C2 and C5 positions (ortho and para to the electron-withdrawing group). This electronic deficit, combined with the activation provided by the nitrogen lone pair, facilitates the addition of nucleophiles at these positions.

Furthermore, the carbon-carbon triple bond of the ethynyl group is itself an electrophilic center and can undergo nucleophilic addition reactions, such as Michael additions wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org.

| Type of Nucleophilic Attack | Nucleophile | Potential Product(s) | Reaction Pathway |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | 1-Benzyl-2(or 5)-substituted-3-ethynyl-1H-pyrrole | Direct displacement of a hydride ion (under oxidative conditions) or addition-elimination pathways at the electron-deficient C2 or C5 positions. |

| Michael Addition to Ethynyl Group | Thiols, Amines, Enolates | 1-Benzyl-3-(2-substituted-vinyl)-1H-pyrrole | Conjugate addition of the nucleophile to the β-carbon of the ethynyl group, leading to functionalization of the side chain researchgate.netresearchgate.netlibretexts.orgopenstax.orgyoutube.comlibretexts.orgunizin.org. |

Ring-Opening and Ring-Expansion Reactions

The presence of the strained and reactive ethynyl group at the C3 position of this compound provides a synthetic handle for constructing more complex fused heterocyclic systems, which can be viewed as a form of ring expansion or transformation.

Intramolecular cyclization reactions involving the ethynyl group and a suitably positioned functional group can lead to the formation of bicyclic structures. For instance, if a nucleophilic group is introduced at the C2 or C4 position, it can attack the triple bond to form a new ring.

Furthermore, the ethynylpyrrole moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the pyrrole ring acts as the diene component wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.netyoutube.com. The reaction of this compound with a dienophile could lead to the formation of a bridged bicyclic adduct, which can then undergo further transformations.

While direct ring-opening of the stable pyrrole core is not commonly observed under typical conditions, the high energy of the ethynyl group might facilitate such reactions under forcing conditions, such as high temperatures or strong acids, potentially leading to rearranged products. However, specific examples for this compound are not extensively documented.

A significant application of the ethynyl group is in the synthesis of fused ring systems. For example, 3-ethynylpyrroles can serve as precursors for the synthesis of pyrrolo[3,2-c]pyridines and other related heterocycles through annulation reactions rsc.orgbeilstein-journals.orgnih.gov.

| Transformation Type | Reaction Partner/Conditions | Resulting Structure |

| Intramolecular Cyclization | Introduction of a nucleophilic group at C2 or C4 | Fused bicyclic pyrrole derivatives |

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride, acetylenedicarboxylates) | Bridged bicyclic adducts |

| Annulation Reactions | Reagents providing the atoms for the new ring | Pyrrolo-fused heterocycles (e.g., pyrrolo[3,2-c]pyridines) |

Transformations Involving the N-Benzyl Substituent

The N-benzyl group in this compound is not merely a passive substituent. It plays a crucial role in modulating the reactivity of the pyrrole ring and can itself be a site of chemical transformation.

Cleavage and Modification of the N-Benzyl Bond

The removal of the N-benzyl group is a common synthetic transformation, often employed as a deprotection step to yield the corresponding N-unsubstituted pyrrole. Several methods are available for the cleavage of the N-benzyl bond in pyrroles and other nitrogen-containing heterocycles.

Hydrogenolysis: Catalytic hydrogenation is a widely used method for N-debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally efficient and clean, affording the debenzylated pyrrole and toluene as the byproduct.

Oxidative Cleavage: Certain oxidizing agents can selectively cleave the N-benzyl group. For example, reaction with potassium permanganate (KMnO₄) or ceric ammonium (B1175870) nitrate (CAN) can lead to the formation of the N-unsubstituted pyrrole.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), can effect the removal of the N-benzyl group. However, these conditions are harsh and may not be compatible with other functional groups in the molecule.

Birch Reduction: Dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), can also be employed for N-debenzylation.

Influence of the N-Benzyl Group on Pyrrole Reactivity

The N-benzyl group exerts both steric and electronic effects that significantly influence the reactivity of the pyrrole ring in this compound.

Steric Effects: The bulky benzyl group can sterically hinder the approach of reagents to the C2 and C5 positions of the pyrrole ring. This steric hindrance can alter the regioselectivity of reactions, particularly electrophilic aromatic substitution, favoring attack at the less hindered C3 and C4 positions, although this is counteracted by the directing effect of the C3-ethynyl group.

Electronic Effects: The benzyl group is generally considered to be a weak electron-donating group through an inductive effect. This effect slightly increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack compared to an N-unsubstituted pyrrole, though this is largely overshadowed by the deactivating effect of the ethynyl group.

Furthermore, crystallographic studies of related N-benzylpyrrole derivatives have shown that the plane of the benzyl ring is often oriented nearly perpendicular to the plane of the pyrrole ring. This conformation minimizes steric interactions but also limits the potential for π-stacking interactions between the two aromatic systems, which could otherwise influence reactivity.

Advanced Characterization and Structural Elucidation of 1 Benzyl 3 Ethynyl 1h Pyrrole and Its Adducts

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For 1-Benzyl-3-ethynyl-1H-pyrrole (C₁₃H₁₁N), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield an experimental m/z value that closely matches this theoretical mass, usually within a few parts per million (ppm). This high degree of accuracy allows for the confident determination of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

In the analysis of related heterocyclic compounds, HRMS has been successfully employed to confirm molecular formulas. For instance, in the characterization of various substituted pyrrolo[2,1-b] acs.orgbenzazepines, HRMS (ESI) was used to confirm the calculated [M+H]⁺ ions, with observed deviations typically being less than 3 ppm acs.org. This level of precision is essential for validating the identity of newly synthesized molecules.

Table 1: Illustrative HRMS Data for a Related Pyrrole (B145914) Derivative

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Error (ppm) |

| Dimethyl 11-Benzyl-8,9-dimethoxy-5,6-dihydro-1H-pyrrolo[2,1-b] acs.orgbenzazepine-1,2-dicarboxylate | C₂₆H₂₈NO₆ | 450.1911 | 450.1919 | 1.8 |

This table is illustrative and shows data for a related, more complex molecule to demonstrate the accuracy of the HRMS technique.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a full suite of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) group (in the aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ group, ~5.1-5.3 ppm) and the pyrrole ring protons. The ethynyl (B1212043) proton would appear as a characteristic singlet at around 3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show signals for the benzyl carbons, the pyrrole ring carbons, and the two carbons of the ethynyl group (typically in the range of 68-85 ppm).

Multi-Dimensional NMR: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is invaluable for assigning the protons on the pyrrole and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the benzyl and ethynyl groups to the pyrrole ring. For example, correlations would be expected between the benzylic protons and the C2 and C5 carbons of the pyrrole ring, and between the ethynyl proton and the C3 and C4 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution, for example, the relative orientation of the benzyl group with respect to the pyrrole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole H2 | ~6.8 | ~122 |

| Pyrrole H4 | ~6.2 | ~110 |

| Pyrrole H5 | ~6.7 | ~115 |

| Benzyl CH₂ | ~5.2 | ~51 |

| Benzyl Ar-H | ~7.3 | ~127-138 |

| Ethynyl C-H | ~3.0 | ~83 (C≡CH) |

| Ethynyl C≡ | - | ~69 (C≡CH) |

These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. Obtaining single crystals of this compound or one of its adducts suitable for X-ray diffraction would allow for an unambiguous determination of its solid-state structure.

The crystal structure of a related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, has been reported nih.gov. In this structure, the mean planes of the pyrrole and benzyl rings are nearly perpendicular, with a dihedral angle of 87.07(4)° nih.gov. This perpendicular arrangement is a common feature in N-benzylpyrrole derivatives and minimizes steric hindrance between the two rings. The crystal packing of this related molecule is stabilized by intermolecular hydrogen bonds nih.gov. While this compound lacks the hydrogen-bonding groups of the carboxamide derivative, its crystal packing would likely be governed by weaker intermolecular forces such as van der Waals interactions and potentially C-H···π interactions involving the aromatic rings and the ethynyl group.

Table 3: Selected Crystallographic Data for 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.435(3) |

| b (Å) | 12.016(4) |

| c (Å) | 9.587(3) |

| β (°) | 101.43(3) |

| V (ų) | 1178.1(6) |

| Z | 4 |

This data is for a related compound and serves to illustrate the type of information obtained from an X-ray crystallographic study. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational spectrum of this compound would be expected to show characteristic absorption bands for the various structural motifs.

Ethynyl Group: The most characteristic vibrations for the ethynyl group are the C≡C stretch, which is expected to appear as a sharp, weak to medium band in the IR spectrum around 2100-2150 cm⁻¹, and the ≡C-H stretch, which should give a sharp, strong band around 3300 cm⁻¹ acs.org.

Pyrrole Ring: The pyrrole ring exhibits several characteristic vibrations, including C-H stretching above 3100 cm⁻¹, and C=C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region.

Benzyl Group: The benzyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹, and characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The CH₂ group will have symmetric and asymmetric stretching vibrations around 2850 and 2925 cm⁻¹, respectively.

The combination of IR and Raman spectroscopy can be particularly powerful, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the C≡C stretch is often more intense in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity |

| Ethynyl | ≡C-H stretch | ~3300 | Strong, sharp |

| Aromatic | C-H stretch | ~3030-3100 | Medium |

| Pyrrole | C-H stretch | ~3100-3150 | Medium |

| Benzyl | CH₂ stretch | ~2850, 2925 | Medium |

| Ethynyl | C≡C stretch | ~2120 | Weak to medium, sharp |

| Aromatic/Pyrrole | C=C stretch | ~1450-1600 | Medium to strong |

These are predicted values based on characteristic group frequencies.

Computational Chemistry and Mechanistic Investigations of 1 Benzyl 3 Ethynyl 1h Pyrrole Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and reactivity of organic molecules. For reactions involving ethynyl-pyrroles, DFT calculations are instrumental in mapping out the potential energy surface of a reaction, thereby clarifying the mechanism. A common reaction pathway for ethynyl-substituted heterocycles is the [3+2] cycloaddition (32CA).

DFT studies on analogous systems, such as the [3+2] cycloaddition between 1-benzyl-4-ethynyl-1H- acs.orguctm.edunih.govtriazole and an azide, reveal that the reaction mechanism can be elucidated by locating the transition states and intermediates. Such reactions are often found to proceed through a concerted, though sometimes asynchronous, one-step mechanism. mdpi.com The calculations, typically performed using functionals like B3LYP with a basis set such as 6-311G(d,p), help in determining the feasibility of different reaction pathways. Analysis of conceptual DFT reactivity indices, including chemical potential (μ), chemical hardness (η), and electrophilicity (ω), allows for the explanation of the reactivity and selectivity observed experimentally.

For a hypothetical reaction of 1-Benzyl-3-ethynyl-1H-pyrrole, DFT would be employed to:

Optimize the geometries of the reactants, transition states, and products.

Calculate the electronic energies to determine the reaction's thermodynamic and kinetic profiles.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict the nature of the electronic interactions during the reaction.

Theoretical Analysis of Regioselectivity and Stereoselectivity

When unsymmetrical reagents like this compound undergo reactions such as cycloadditions, multiple regioisomeric products can be formed. Theoretical analysis using DFT is crucial for predicting which isomer will be favored.

The regioselectivity of cycloaddition reactions is often explained by analyzing the local reactivity indices, such as Fukui functions or Parr functions. These indices identify the most nucleophilic and electrophilic sites on the reacting molecules. The reaction pathway that involves the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other is generally the most favored. For instance, in the DFT study of a 1-benzyl-4-ethynyl-1H- acs.orguctm.edunih.govtriazole, analysis of Parr functions indicated that the most favorable interaction occurs between specific nitrogen and carbon atoms, leading to the preferential formation of the meta regioisomer. chemrxiv.org

Stereoselectivity, which pertains to the 3D orientation of the product, can also be assessed by comparing the activation energies of the transition states leading to different stereoisomers. The pathway with the lower energy barrier will be kinetically favored, resulting in the predominant formation of that specific stereoisomer. mdpi.com

Transition State Analysis and Energy Profile Calculations

The core of mechanistic investigation in computational chemistry lies in the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. researchgate.net Locating the TS allows for the calculation of the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

For a potential cycloaddition reaction involving this compound, the process would involve:

Locating Stationary Points: Geometries of the reactants, pre-reaction complexes, transition states, and products are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that reactants and products are true minima (zero imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency). researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located TS correctly connects the reactants and the desired products on the potential energy surface.

Constructing the Energy Profile: The relative energies of all stationary points are plotted to create a reaction energy profile, which visually represents the energy changes throughout the reaction.

The calculated activation and reaction energies provide a quantitative prediction of the reaction's feasibility and selectivity. Lower activation energies correspond to faster reactions. researchgate.net

Table 1: Representative Calculated Energy Parameters for a [3+2] Cycloaddition Reaction

| Parameter | Pathway A (ortho) | Pathway B (meta) |

| Activation Energy (ΔE‡) in kcal/mol | 19.5 | 17.2 |

| Reaction Energy (ΔEr) in kcal/mol | -25.8 | -28.1 |

| Relative Gibbs Free Energy (ΔG) in kcal/mol | 21.2 | 20.5 |

Note: This table contains hypothetical data based on typical values found in DFT studies of similar [3+2] cycloaddition reactions for illustrative purposes. mdpi.comresearchgate.net The lower activation energy for Pathway B suggests it is the kinetically favored route.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. chemrxiv.org For a flexible molecule like this compound, which has a rotatable bond between the benzyl (B1604629) group and the pyrrole (B145914) ring, MD simulations can provide invaluable insights into its conformational preferences and flexibility.

The primary purpose of MD simulations in this context is to explore the potential energy surface and identify the most stable, low-energy conformations of the molecule. The simulation tracks the positions and velocities of atoms over time by solving Newton's equations of motion.

Key aspects of conformational analysis via MD include:

Dihedral Angle Distribution: The simulation can track the distribution of the dihedral angle between the plane of the pyrrole ring and the plane of the benzyl ring. This reveals the most populated rotational states. Experimental data from crystal structures of related compounds, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, show that the pyrrole and benzyl rings are often nearly perpendicular, with a dihedral angle of approximately 87°. nih.gov MD simulations can determine if this preference holds in different environments, such as in solution.

Root-Mean-Square Deviation (RMSD): This parameter is monitored to assess the stability of the simulation and to see if the molecule settles into stable conformational states.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the molecular conformation changes in different solvent environments.

By understanding the preferred conformations, researchers can better interpret experimental data and predict how the molecule's shape influences its reactivity and interactions with other molecules.

Advanced Applications and Research Potential of 1 Benzyl 3 Ethynyl 1h Pyrrole in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

There is currently no available scientific literature detailing the specific use of 1-Benzyl-3-ethynyl-1H-pyrrole as a key intermediate in complex organic synthesis.

Precursor for Advanced Heterocyclic Scaffolds and Fused Ring Systems

No research data was found that specifically utilizes this compound as a precursor for advanced heterocyclic scaffolds or fused ring systems.

Building Block for Polycyclic Aromatic Hydrocarbons and Supramolecular Assemblies

There are no published studies on the application of this compound as a building block for polycyclic aromatic hydrocarbons or in the construction of supramolecular assemblies.

Investigation in Catalysis and Organometallic Chemistry

No research has been published on the investigation of this compound in the fields of catalysis and organometallic chemistry.

Ligand Design for Transition Metal Catalysis

There is no evidence in the current scientific literature of this compound being used in ligand design for transition metal catalysis.

Application in Photocatalysis and Electrocatalysis

No studies have been found detailing the application of this compound in photocatalysis or electrocatalysis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-Benzyl-3-ethynyl-1H-pyrrole, and how is its structural integrity validated?

- Methodology : Multi-step synthesis often involves palladium-catalyzed coupling reactions or functionalization of pre-formed pyrrole scaffolds. For example, substituent introduction via Sonogashira coupling for the ethynyl group is a plausible route. Structural validation typically combines ¹H-NMR (e.g., coupling constants such as J = 2.7–3.5 Hz for aromatic protons) and ¹³C-NMR to confirm substituent positions and electronic environments . Infrared (IR) spectroscopy further validates functional groups like ethynyl C≡C stretches (~2100 cm⁻¹).

Q. Which crystallographic tools and software are essential for resolving the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R factors (<0.05 for high-quality data) and mean σ(C–C) bond lengths (~0.003 Å). Data collection at low temperatures (e.g., 110 K) minimizes thermal motion artifacts .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodology : Standard precautions include using fume hoods, gloves, and eye protection. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency measures for inhalation or skin contact involve immediate decontamination with water and medical consultation. Safety data sheets (SDS) for analogs (e.g., 3-Heptyl-1H-pyrrole) provide template guidelines .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between spectroscopic data and crystallographic results during structural analysis?

- Methodology : Contradictions may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare optimized geometries with experimental SCXRD data. For example, dihedral angles between aromatic rings in the solid state (e.g., 63.01° tilt in related structures) can inform solution-phase modeling .

Q. What strategies optimize the synthetic yield of this compound derivatives with diverse substituents?

- Methodology : Systematic variation of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical. For example, in analogous pyrrole syntheses, yields of 67–85% are achieved using Pd(PPh₃)₄ catalysts in THF at 60–80°C. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity. Tabulated data on substituent effects (e.g., electron-withdrawing groups reducing yields) guide rational design .

Q. How does computational modeling enhance the understanding of electronic properties in this compound?

- Methodology : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra by modeling HOMO-LUMO gaps. For example, ethynyl groups lower the LUMO energy, enhancing electron affinity. Electrostatic potential maps reveal nucleophilic/electrophilic sites, aiding in reactivity predictions. Compare computational results with experimental cyclic voltammetry data to validate redox behavior .

Q. What challenges arise in the experimental phasing of this compound derivatives using X-ray crystallography?

- Methodology : Poor crystal quality (e.g., twinning or weak diffraction) complicates phasing. Use SHELXC/D/E pipelines for robust data processing. For heavy-atom derivatives, incorporate iodine or selenium via post-synthetic modification. High-resolution data (≤1.0 Å) and iterative refinement (e.g., Olex2 interfacing with SHELXL) mitigate phase errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.